(4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester
Overview
Description
The compound N-tert-Butoxycarbonyl-4-piperidone is similar in structure and has a molecular formula of C10H17NO3 and a molecular weight of 199.2469 . Another related compound is Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate with a molecular weight of 269.34 .
Molecular Structure Analysis
The molecular formula for Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate is C14H23NO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, N-tert-Butoxycarbonyl-4-piperidone, include a melting point of 73-77℃ and a relative density of 1.099g/cm3 . It is slightly soluble .Scientific Research Applications
Synthesis of Spirocyclic Indoline Lactone : A study described the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, leading to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This compound is an important intermediate in the preparation of spirocyclic lactone, which has potential applications in organic synthesis (Hodges, Wang, & Riley, 2004).
Preparation of Precursor Chelating Agents : Another study focused on the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a precursor chelating agent for lanthanide ions. This compound is useful in improving targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Li, Winnard, & Bhujwalla, 2009).
Synthesis of Interleukin-1beta Converting Enzyme Inhibitor : A method was developed for synthesizing (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester. This compound acts as a dipeptide mimetic in the synthesis of an interleukin-1beta converting enzyme inhibitor (Lauffer & Mullican, 2002).
Directed Hydrogenation of Enantiopure Compounds : A study described N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield essentially single diastereomers of specific cyclopentanecarboxylic acid methyl esters. These findings are significant in the context of stereochemistry and enantioselective synthesis (Smith et al., 2001).
Pd-catalyzed tert-Butoxycarbonylation : A novel protocol was demonstrated for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate. This cross-coupling reaction is useful in organic synthesis, offering high yields and versatility with various substrates (Li et al., 2014).
properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZQQJJSDCHVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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